molecular formula C17H18ClNO5S B2831918 methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate CAS No. 1788676-94-7

methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate

Cat. No.: B2831918
CAS No.: 1788676-94-7
M. Wt: 383.84
InChI Key: PUSXPGLWNAAEFK-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfamoyl group and a 2-(2-chlorophenyl)-2-methoxyethyl substituent. The sulfamoyl group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding affinity .

Properties

IUPAC Name

methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-23-16(14-5-3-4-6-15(14)18)11-19-25(21,22)13-9-7-12(8-10-13)17(20)24-2/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSXPGLWNAAEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with a sulfonyl chloride derivative under basic conditions.

    Esterification: The resulting sulfonamide is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazinyl-Quinoline-Carbonyl Benzoates (C-Series)

A series of methyl benzoate derivatives (C1–C7) from shares a piperazine-linked quinoline-carbonyl moiety. For example, Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) differs from the target compound by replacing the sulfamoyl group with a piperazinyl-quinoline-carbonyl chain. Key distinctions include:

  • Substituent Effects: The quinoline-piperazine group in C-series compounds likely enhances π-π stacking and hydrophobic interactions, whereas the target compound’s 2-chlorophenyl-methoxyethyl group may prioritize steric and electronic effects.
  • Biological Activity: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents.
Table 1: Structural and Functional Comparison with C-Series Compounds
Compound Core Structure Key Substituents Potential Applications
Target Compound Benzoate + sulfamoyl 2-(2-Chlorophenyl)-2-methoxyethyl Enzyme inhibition (inferred)
C3 () Benzoate + piperazinyl-quinoline 4-Chlorophenyl, quinoline-carbonyl Kinase modulation

Sulfonylurea Herbicides

highlights sulfonylurea herbicides like metsulfuron-methyl, which share a benzoate ester backbone but differ in functional groups:

  • Functional Group : Sulfonylurea (-SO₂NHC(O)NH-) in herbicides vs. sulfamoyl (-SO₂NH-) in the target compound.
  • Activity : Sulfonylureas inhibit acetolactate synthase in plants, while sulfamoyl groups are associated with mammalian enzyme inhibition (e.g., carbonic anhydrase, phospholipase A2α) .

Sulfamoyl Benzoates with Indole Substituents

Compound 87 from (methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate) shares the sulfamoyl-benzoate core but incorporates a bulky indole-benzhydryl group. Comparisons include:

  • Substituent Complexity : Compound 87’s indole moiety may enhance lipophilicity and target specificity for cytosolic phospholipase A2α, whereas the target compound’s simpler substituents could improve synthetic accessibility .

Carbamate Derivatives

describes methyl carbamates like Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate, which replaces the sulfamoyl group with a sulfonylcarbamate (-SO₂NHC(O)OCH₃). Key differences:

  • Stability : Carbamates are prone to hydrolysis, whereas sulfamoyl groups offer greater metabolic stability.
  • Bioactivity : Carbamates are common in agrochemicals and pharmaceuticals, but sulfamoyl groups often target enzymes like HDACs or phospholipases .

Biological Activity

Methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate, with CAS number 1788676-94-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes. This article reviews its biological activity, focusing on its mechanisms, efficacy as a therapeutic agent, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17_{17}H19_{19}ClN2_2O5_5S
  • Molecular Weight: 383.8 g/mol
  • Common Name: Methyl 4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)benzoate

The compound features a sulfamoyl group attached to a benzoate structure, which is critical for its interaction with biological targets.

This compound primarily acts as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors. By inhibiting CAIX, the compound can potentially alter the tumor microenvironment, hindering cancer cell invasion and metastasis. The binding affinity for CAIX has been reported to be extremely high, with a dissociation constant (Kd_d) as low as 0.12 nM, indicating a strong interaction that could be therapeutically beneficial .

Biological Activity and Case Studies

  • Anticancer Properties:
    • A study demonstrated that compounds similar to this compound exhibited selective inhibition of CAIX over other CA isozymes. This selectivity is crucial for minimizing side effects associated with broader CA inhibition .
    • The intrinsic dissociation constant for the compound was measured at 0.08 pM after accounting for binding-linked protonation reactions, showcasing its potential as a targeted anticancer agent .
  • In Vitro Studies:
    • In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cell lines that express CAIX. The compound's ability to modulate the pH of the tumor microenvironment was also observed, further supporting its role in cancer therapy .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models. For instance, maximum plasma concentration (Cmax_{max}) values were reported at approximately 0.53 μg/mL with a half-life (t1/2_{1/2}) of around 41.72 minutes . These parameters are indicative of the compound's potential for effective dosing regimens in clinical settings.

Binding Affinity of this compound to Carbonic Anhydrase Isozymes

IsozymeKd_d (nM)Selectivity
CAIX0.12High
CAI>100Low
CAXII>100Low

This table summarizes the binding affinities and selectivity of this compound toward different carbonic anhydrase isozymes, highlighting its potential therapeutic application.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize multi-step organic synthesis with controlled reaction conditions (e.g., temperature, pH, catalysts). For example, coupling sulfamoyl chloride intermediates with methyl benzoate derivatives under anhydrous conditions .
  • Step 2 : Employ purification techniques such as column chromatography or recrystallization to isolate the product. High-purity reagents and solvents are critical to minimize side reactions .
  • Step 3 : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry based on computational reaction path searches (e.g., quantum chemical calculations) to reduce trial-and-error approaches .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the 2-chlorophenyl, methoxyethyl, and sulfamoyl groups. Compare chemical shifts with analogous benzoate derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350-1150 cm1^{-1}) and ester carbonyl (C=O at ~1700 cm1^{-1}) .

Q. What are the key considerations for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors with known interactions with sulfamoyl or chlorophenyl motifs (e.g., carbonic anhydrase, kinase inhibitors) .
  • Assay Design : Use dose-response curves (IC50_{50}/EC50_{50}) in enzyme inhibition assays. Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) .
  • Solubility Optimization : Test in DMSO/PBS mixtures, ensuring concentrations remain below the compound’s precipitation threshold .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for reaction mechanisms involving this compound?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., sulfamoyl group substitution or ester hydrolysis). Compare activation energies to experimental outcomes .
  • Step 2 : Use molecular dynamics (MD) simulations to predict solvent effects or steric hindrance influencing reaction selectivity .
  • Step 3 : Validate computational models with isotopic labeling (e.g., 18^{18}O tracing in ester hydrolysis) to confirm proposed intermediates .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Strategy 1 : Synthesize analogs with modifications to the chlorophenyl (e.g., para vs. ortho substitution) or methoxyethyl groups. Compare bioactivity profiles using standardized assays .
  • Strategy 2 : Apply 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic/steric properties with activity. Use crystallographic data (if available) to refine pharmacophore models .
  • Strategy 3 : Cross-reference with PubChem bioassay data for structurally related sulfonamides to identify conserved activity trends .

Q. How can researchers address stability issues of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Approach 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via MS/MS .
  • Approach 2 : Test pH-dependent stability in buffers (pH 1–10). For hydrolytically labile esters, consider lyophilization or storage in aprotic solvents .
  • Approach 3 : Use differential scanning calorimetry (DSC) to assess thermal degradation thresholds. Optimize storage temperatures accordingly .

Q. What experimental designs are effective for studying synergistic or antagonistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Design 1 : Apply factorial design (e.g., 2k^k designs) to test compound combinations at multiple concentrations. Use Chou-Talalay synergy analysis to calculate combination indices .
  • Design 2 : Utilize high-throughput screening (HTS) platforms to assess interactions with a library of FDA-approved drugs. Validate hits with isobologram analysis .
  • Design 3 : Incorporate pharmacokinetic modeling to predict in vivo interactions, adjusting for protein binding or metabolic clearance differences .

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